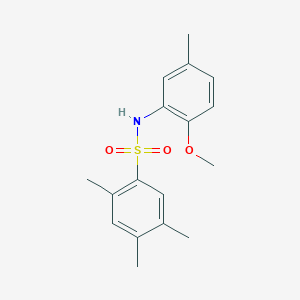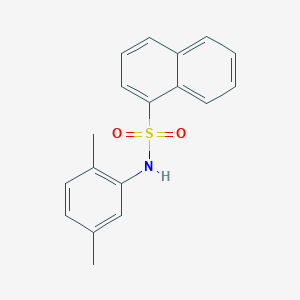
N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide, also known as MTS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents. MTS has been found to exhibit various biochemical and physiological effects, making it a valuable tool in research.
Mécanisme D'action
N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide modifies cysteine residues in proteins through a nucleophilic substitution reaction. The sulfonamide group of this compound reacts with the thiol group of cysteine residues, forming a covalent bond. This modification can lead to changes in protein structure and function, allowing researchers to study the role of cysteine residues in various biological processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of ion channels, enzymes, and receptors. This compound has also been found to induce apoptosis in cancer cells and to protect neurons from oxidative stress. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide in lab experiments is its selectivity for cysteine residues in proteins. This allows researchers to selectively modify cysteine residues and study their role in protein function. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for research.
However, one limitation of using this compound is its reactivity with other nucleophiles such as histidine and lysine residues in proteins. This can lead to non-specific modifications and interfere with the interpretation of results. Additionally, the modification of cysteine residues can have complex effects on protein structure and function, making it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research involving N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide. One area of interest is the development of this compound derivatives with improved selectivity and reactivity towards cysteine residues. Another area of research is the use of this compound to study the redox state of proteins in vivo. Additionally, this compound could be used to study the role of cysteine residues in disease states such as cancer and neurodegenerative diseases.
Méthodes De Synthèse
N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide can be synthesized by reacting 4-methoxyaniline with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide has been extensively used in scientific research as a chemical probe to study the function of cysteine residues in proteins. It is a thiol-reactive compound that can selectively modify cysteine residues in proteins, allowing researchers to study the role of cysteine residues in protein structure and function. This compound has also been used to study the redox state of proteins, as it can react with both reduced and oxidized cysteine residues.
Propriétés
Formule moléculaire |
C16H19NO3S |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-11-9-13(3)16(10-12(11)2)21(18,19)17-14-5-7-15(20-4)8-6-14/h5-10,17H,1-4H3 |
Clé InChI |
VNESMLKYDXEDTG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)OC)C |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide](/img/structure/B281178.png)
![1-Acetyl-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281179.png)
![Ethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281180.png)
![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281182.png)
![5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B281184.png)

![4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine](/img/structure/B281189.png)
![Isopentyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281192.png)


![Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281199.png)

![N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide](/img/structure/B281203.png)
![N-[1,1'-biphenyl]-4-yl-2,4-dimethylbenzenesulfonamide](/img/structure/B281204.png)
